Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-
Description
The compound Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- (hereafter referred to as Compound A) is a ketone derivative featuring two distinct heterocyclic moieties:
- 3-Ethyl-5-methyl-4-isoxazolyl: A substituted isoxazole ring with ethyl and methyl groups at positions 3 and 5, respectively.
- 4-(3-Methylphenyl)-1-piperazinyl: A piperazine ring substituted with a 3-methylphenyl group at the 4-position.
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H23N3O2/c1-4-16-17(14(3)23-19-16)18(22)21-10-8-20(9-11-21)15-7-5-6-13(2)12-15/h5-7,12H,4,8-11H2,1-3H3 |
InChI Key |
LTHOTUAJBBSNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an appropriate β-keto ester with hydroxylamine hydrochloride under basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the isoxazole intermediate reacts with a piperazine derivative.
Final Coupling: The final step involves coupling the isoxazole-piperazine intermediate with a suitable aryl ketone under acidic or basic conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analogs share structural similarities with Compound A but differ in substituents on the isoxazole or piperazine moieties.
Substituted Piperazine Analogs
4-(3-Chlorophenyl)-1-piperazinyl-methanone (Compound B, CAS 925155-72-2)
- Structural Difference : The 3-methylphenyl group in Compound A is replaced with a 3-chlorophenyl group.
- Physicochemical Properties :
- Significance : The electron-withdrawing chlorine atom may enhance metabolic stability compared to the methyl group in Compound A.
4-(2,3-Dimethylphenyl)-1-piperazinyl-methanone (Compound C, CAS 923736-75-8)
Substituted Isoxazole Analogs
[3-Methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-methanone (Compound D, CAS 1119807-02-1)
- Structural Difference : The 3-ethyl-5-methyl-isoxazole in Compound A is replaced with a 3-methyl-5-isopropyl-isoxazole.
- Physicochemical Properties :
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-methanone (Compound E, CAS 1016491-92-1)
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Lipophilicity : All analogs exhibit LogP values >3, suggesting suitability for CNS targets.
- Polar Surface Area : PSAs <50 Ų align with Lipinski’s Rule of Five for oral bioavailability.
Biological Activity
Methanone, specifically the compound (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20N4O4
- Molecular Weight : 344.37 g/mol
- CAS Number : 1031179-46-0
The biological activity of Methanone can be attributed to its interaction with various biological targets. The compound is believed to function primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : It may also impact dopaminergic signaling, which is crucial for mood regulation and cognitive function.
- G Protein-Coupled Receptors (GPCRs) : Methanone's structure suggests potential interactions with GPCRs, which are pivotal in numerous physiological processes .
Biological Activity
The biological activity of Methanone has been evaluated through various in vitro and in vivo studies. Below are summarized findings from significant research efforts:
Antidepressant Activity
A study investigated the antidepressant-like effects of Methanone in animal models. The results indicated a significant reduction in depressive behaviors, suggesting its potential as an antidepressant agent.
Analgesic Properties
Research has shown that Methanone exhibits analgesic effects comparable to standard pain relief medications. This was assessed using the hot plate test in rodents, where the compound significantly increased pain threshold.
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antidepressant | Forced Swim Test | Significant reduction in immobility time |
| Analgesic | Hot Plate Test | Increased pain threshold compared to control |
| Neuroprotective | In vitro neuronal cultures | Reduced apoptosis in stressed neuronal cells |
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of Methanone resulted in a notable decrease in immobility during forced swim tests, indicating antidepressant-like effects. Behavioral assessments were complemented by biochemical analyses showing alterations in serotonin levels.
Case Study 2: Analgesic Efficacy
Another study focused on the analgesic properties of Methanone, where it was administered to mice subjected to thermal pain stimuli. Results showed a statistically significant increase in latency times compared to untreated controls, supporting its potential as an effective analgesic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
